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Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039

This technical guide provides a comprehensive literature review of N-(1-phenylethyl)propan-
2-amine, a secondary amine with significant research interest due to its chiral nature and
potential biological activities. The document is intended for researchers, scientists, and drug
development professionals, offering a detailed overview of its chemical properties, synthesis,
and biological relevance.

Chemical and Physical Properties

N-(1-phenylethyl)propan-2-amine, with the chemical formula C11H17N, is a secondary amine
featuring a phenylethyl group connected to an isopropylamine moiety.[1] The presence of a
chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, a
critical aspect in its pharmacological evaluation.[1] The hydrochloride salt form is also utilized in
research to enhance water solubility.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of N-(1-
phenylethyl)propan-2-amine.
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Property Value Source
Molecular Formula C11H17N [1]

Molecular Weight 163.26 g/mol [1]

Boiling Point 215°C ChemicalBook
Density 0.898 g/cm? ChemicalBook
Flash Point 77 °C ChemicalBook
pKa (Predicted) 9.77 £0.29 Guidechem
XLogP3 (Computed) 2.5 PubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(1-

phenylethyl)propan-2-amine.

IH-NMR (400 MHz, CDCIs): The proton NMR spectrum exhibits characteristic signals for the
different protons within the molecule.[1]

Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)
Phenyl (Ar-H) 7.20 - 7.40 Multiplet 5H
Chiral Methine (CeHs-
~3.80 Quartet 1H
CH-N)
Isopropyl Methine
Propy ~2.54 Heptet 1H
(CH-(CHs)2)
Phenyl-adjacent
~1.25 Doublet 3H
Methyl (CH-CHs)
Isopropyl Methyls
Propy Y 0.91-0.94 Doublet 6H
(CH-(CHs)2)
Amine (N-H) Variable (e.g., 1.2-1.5)  Broad Singlet 1H
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Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

13C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the

molecule.[1]
Carbon Assignment Chemical Shift (6, ppm)
Phenyl (Ar-C) 125 - 145
Benzylic Carbon (CsHs-CH-N) ~54.0
Isopropyl Methine (N-CH-(CHs)2) ~44.5
Phenyl-adjacent Methyl (CH-CHs) ~24
Isopropyl Methyls (CH-(CHs)2) ~24

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

While a specific spectrum for N-(1-phenylethyl)propan-2-amine is not readily available, the
expected characteristic IR absorption bands for a secondary amine are as follows:

Functional Group Absorption Range (cm™?) Intensity
N-H Stretch 3350-3310 Weak-Medium
C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=C Stretch (Aromatic) 1600-1450 Medium

C-N Stretch 1250-1020 Medium

N-H Wag 910-665 Strong, Broad

The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by a-
cleavage, leading to the formation of a stable iminium ion.[1] For N-(1-phenylethyl)propan-2-
amine, the molecular ion peak [M]* would be observed at m/z 163. The fragmentation pattern
is crucial for distinguishing it from its isomers.[1] A common fragmentation would involve the
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loss of an ethyl group from the isopropyl moiety or cleavage of the bond between the two
carbons of the ethyl group attached to the phenyl ring.

Synthesis of N-(1-phenylethyl)propan-2-amine

Several synthetic routes have been developed for the preparation of N-(1-
phenylethyl)propan-2-amine, with reductive amination and transaminase-mediated synthesis
being the most prominent.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl
compounds.[2]

This protocol describes the synthesis of N-(1-phenylethyl)propan-2-amine from
acetophenone and isopropylamine via reductive amination.

Materials:

Acetophenone

 |sopropylamine

e Sodium cyanoborohydride (NaBHsCN) or Sodium triacetoxyborohydride (NaBH(OAC)3)

e Methanol or Dichloromethane

e Glacial acetic acid (optional, as a catalyst)

e Hydrochloric acid (for salt formation)

o Diethyl ether

e Magnesium sulfate (anhydrous)

Procedure:

 In a round-bottom flask, dissolve acetophenone in methanol.
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Add isopropylamine to the solution. The molar ratio of amine to ketone should be in slight
excess.

If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine
intermediate.

In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride
in methanol.

Slowly add the reducing agent solution to the reaction mixture. The reaction is exothermic,
so cooling in an ice bath may be necessary.

Allow the reaction to stir at room temperature for 12-24 hours.
Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

The product can be further purified by column chromatography on silica gel.

For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of
hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter and dry the
solid to obtain N-(1-phenylethyl)propan-2-amine hydrochloride.
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Reductive Amination Workflow

Transaminase-Mediated Synthesis

Biocatalytic approaches using transaminases offer an environmentally friendly and highly
stereoselective method for the synthesis of chiral amines.[3][4]

This protocol outlines the general procedure for the asymmetric synthesis of (R)- or (S)-N-(1-
phenylethyl)propan-2-amine using a transaminase biocatalyst.

Materials:

o Prochiral ketone (e.g., 1-phenylpropan-2-one for a related structure, or a suitable precursor
for the target molecule)

e Amine donor (e.g., isopropylamine)

e Transaminase biocatalyst (e.g., immobilized whole-cell (R)- or (S)-selective transaminase)
o Pyridoxal 5'-phosphate (PLP) cofactor

o Buffer solution (e.g., phosphate buffer, pH 7.5-8.5)

e Organic co-solvent (e.g., DMSO, optional)

o Centrifuge
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o Extraction solvent (e.g., ethyl acetate)

Procedure:

e Prepare a reaction mixture containing the buffer solution, prochiral ketone, and amine donor.
e Add the transaminase biocatalyst and the PLP cofactor to the mixture.

 If necessary, add an organic co-solvent to improve substrate solubility.

 Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-
48 hours.

e Monitor the reaction progress by HPLC or GC.

o Once the reaction is complete, separate the biocatalyst by centrifugation.
o Extract the supernatant with an organic solvent such as ethyl acetate.

e Wash the combined organic layers with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral
amine.

» Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Prochiral Ketone + Amine Donor
' Amine Donor =

-
& Chiral Amine Product
P!

activates

PLP Cofactor
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Transaminase-Mediated Synthesis Workflow

Biological Activity and Signaling Pathways

N-(1-phenylethyl)propan-2-amine and its analogs are of interest for their potential interaction
with monoamine oxidases (MAOSs), particularly MAO-B.[1] MAO-B is a key enzyme in the
degradation of monoamine neurotransmitters like dopamine.[5] Inhibition of MAO-B increases
the levels of these neurotransmitters in the brain and is a therapeutic strategy for
neurodegenerative disorders such as Parkinson's disease.[4][5]

Pharmacological Data

While specific ICso or Ki values for N-(1-phenylethyl)propan-2-amine as a MAO-B inhibitor
are not readily available in the reviewed literature, data for structurally related phenethylamine
analogues demonstrate their interaction with MAOs.

Inhibition

Compound Target Enzyme Inhibition Type Source
Value (Ki)
MDA (3,4-
Methylenedioxya  MAO-A 7.8+2.6uM Mixed-type [1]
mphetamine)
MDMA (3,4-
Methylenedioxy N
MAO-A 245+£7.1uM Competitive [1]

methamphetamin

e)

It is important to note that this data is for related compounds and not for N-(1-
phenylethyl)propan-2-amine itself. Further research is required to determine the specific
inhibitory activity of the title compound.

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B has several downstream effects that are considered neuroprotective.
By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the
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synaptic cleft, thereby enhancing dopaminergic signaling.[5] This is particularly relevant in
Parkinson's disease, where there is a loss of dopamine-producing neurons.[4][5]

Furthermore, the enzymatic action of MAO-B on dopamine produces hydrogen peroxide, a

reactive oxygen species that contributes to oxidative stress and neuronal damage.[4][5] By

inhibiting MAO-B, the production of hydrogen peroxide is reduced, thus mitigating oxidative

stress.[4] MAO-B inhibitors may also regulate the expression of pro-survival genes and anti-
apoptotic proteins, further contributing to their neuroprotective effects.[3]
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MAO-B Inhibition Signaling Pathway

MAO-B Inhibition Assay

A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the
production of hydrogen peroxide, a byproduct of MAO-B activity.

This protocol provides a general outline for a high-throughput screening of MAO-B inhibitors.

Materials:
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MAO-B enzyme

MAO-B substrate (e.g., tyramine)

Test compound (N-(1-phenylethyl)propan-2-amine)
Positive control inhibitor (e.g., selegiline)
Fluorometric probe (e.g., Amplex Red)

Horseradish peroxidase (HRP)

Assay buffer

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.

Add the test compound at various concentrations to the wells of the microplate. Include wells
for the positive control and a no-inhibitor control.

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the
enzyme.

Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP
in the assay buffer.

Initiate the reaction by adding the substrate solution to all wells.
Incubate the plate at 37°C, protected from light.

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader
(e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).
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+ Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso value.

Grepare MAO-B Enzyme Solutior)

G\dd Test Compound/Controls to Plate]

:

Pre-incubate at 37°C) Grepare Substrate/Probe/HRP Solution

: '

Add Substrate Solution to Initiate Reaction

'

Incubate at 37°C (in dark)

'

Measure Fluorescence

Calculate % Inhibition and ICso
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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